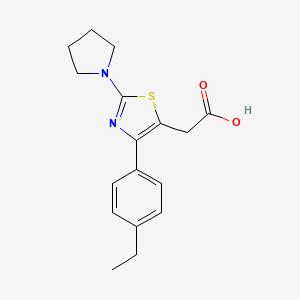

2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid

Description

Properties

Molecular Formula |

C17H20N2O2S |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-[4-(4-ethylphenyl)-2-pyrrolidin-1-yl-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C17H20N2O2S/c1-2-12-5-7-13(8-6-12)16-14(11-15(20)21)22-17(18-16)19-9-3-4-10-19/h5-8H,2-4,9-11H2,1H3,(H,20,21) |

InChI Key |

UYWCOQUSRWBQNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC(=N2)N3CCCC3)CC(=O)O |

Origin of Product |

United States |

Biological Activity

2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid (CAS: 1443287-67-9) is a thiazole-based compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

The molecular formula for this compound is , with a molecular weight of approximately 306.36 g/mol. The compound contains a thiazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole moieties have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Thiazole Derivative A | 0.0039 | Strong against S. aureus |

| Thiazole Derivative B | 0.025 | Effective against E. coli |

The presence of electron-donating groups in the phenyl ring enhances the antimicrobial activity of thiazole derivatives, suggesting that structural modifications can lead to improved efficacy .

2. Anticancer Activity

Thiazole compounds are also being explored for their anticancer properties. Research indicates that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | A-431 (skin cancer) |

| Compound 2 | 1.98 ± 1.22 | Jurkat (leukemia) |

Studies have shown that the structure of the thiazole ring, along with substituents on the phenyl group, plays a critical role in determining the cytotoxic activity against various cancer cell lines .

3. Neuroprotective Effects

The potential neuroprotective effects of thiazole derivatives have also been investigated. Some compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Studies

A study focusing on the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications to the pyrrolidine and phenyl groups significantly influenced their biological activities. For example, a derivative with an electron-withdrawing group at the para position of the phenyl ring exhibited enhanced anticancer activity compared to its counterparts .

Scientific Research Applications

The compound has been studied for its potential as an anti-cancer agent . Research indicates that it may inhibit certain cancer cell lines, notably those associated with liver cancer. In vitro studies have shown that derivatives of thiazole compounds can exhibit significant cytotoxicity against various cancer cell lines, suggesting that 2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid could have similar effects.

Case Studies and Research Findings

- Anti-Cancer Activity : A study focusing on the synthesis and biological evaluation of thiazole derivatives highlighted their potential as anti-cancer agents. The synthesized compounds were tested against human liver cancer cell lines (HepG2), showing promising results with selectivity indices greater than that of methotrexate, a common chemotherapeutic agent .

- Mechanism of Action : The compound is believed to interact with specific biological targets, including enzymes involved in cancer metabolism. Preliminary molecular docking studies suggest that it may bind to key receptors or enzymes, potentially disrupting cancer cell proliferation .

- Neuroprotective Effects : There is emerging evidence suggesting that thiazole derivatives may possess neuroprotective properties. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease .

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic pathways that incorporate various reagents and conditions tailored to achieve the desired structure. Researchers are focusing on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact.

Comparison with Similar Compounds

2-(4-(4-Bromophenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic Acid (CAS 1443289-77-7)

- Structural Difference : Bromine replaces the ethyl group at the 4-phenyl position.

- Impact: Molecular Weight: Increases to 367.26 (vs. ~335.4 for the target compound, assuming C₁₇H₁₉N₂O₂S). Electronic Effects: Bromine’s electron-withdrawing nature may reduce electron density on the thiazole ring, altering binding affinity.

2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid (CAS 859482-70-5)

- Structural Difference : Lacks both the pyrrolidine and 4-ethylphenyl groups.

- Impact :

(Z)-2-(5-((4-Chloro-2-(pyrrolidin-1-yl)thiazol-5-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic Acid (T6)

- Structural Difference : Incorporates a thiazolidinedione core and a chlorine substituent.

- Anticancer Activity: Thiazolidinediones are known for antiproliferative effects, suggesting the target compound may share similar mechanisms but with modified pharmacokinetics due to the ethylphenyl group .

Functional Group Variations

Trifluoromethyl-Substituted Analogs (e.g., CAS 735269-97-3)

- Structural Feature : A 4-(trifluoromethyl)phenyl group replaces 4-ethylphenyl.

- Impact :

Dimethylamino-Substituted Acetic Acids (e.g., CAS 1498754-42-9)

- Structural Feature: Dimethylamino groups replace the pyrrolidine ring.

- Impact :

Pharmacokinetic and Physicochemical Properties

Preparation Methods

Core Thiazole Ring Formation

The thiazole scaffold is typically constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. For 2-(4-(4-ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid, disconnection at the C4-C5 bond suggests:

-

Intermediate A : A 4-(4-ethylphenyl)thiazole-2-amine precursor.

-

Intermediate B : A 5-(2-hydroxyethyl) or 5-(2-haloethyl) substituent for subsequent oxidation or substitution to the acetic acid group.

Synthetic Routes and Methodologies

Step 1: Thiazole Ring Assembly

Reacting 4-ethylacetophenone with thiourea and α-bromoacetic acid under acidic conditions yields 5-(carboxymethyl)-4-(4-ethylphenyl)thiazole-2-amine (Intermediate A1 ).

Reaction Conditions :

Step 2: Amine Substitution at Position 2

Intermediate A1 undergoes SNAr with pyrrolidine in the presence of a base (e.g., triethylamine) to replace the amine group:

Reaction Conditions :

Step 3: Carboxyl Group Retention

The acetic acid moiety remains intact throughout the synthesis, avoiding additional functionalization steps.

Step 1: Thiazole Bromination

A brominated thiazole core (e.g., 5-bromo-2-(pyrrolidin-1-yl)thiazole) is prepared via cyclization of thiourea with α-bromoketones.

Step 2: Suzuki-Miyaura Cross-Coupling

The 4-bromo group is replaced with 4-ethylphenylboronic acid using a palladium catalyst:

Reaction Conditions :

Step 3: Acetic Acid Installation

A 5-(2-cyanoethyl) group is introduced via alkylation, followed by nitrile hydrolysis to the carboxylic acid:

Reaction Conditions :

Optimization Challenges and Solutions

Regioselectivity in Thiazole Formation

The Hantzsch synthesis often yields mixtures of regioisomers. Using sterically hindered α-bromo ketones (e.g., 4-ethylacetophenone) favors the desired 4-aryl substitution.

Amine Substitution Efficiency

Pyrrolidine’s strong nucleophilicity requires careful temperature control to avoid over-alkylation. Anhydrous acetonitrile and excess pyrrolidine improve conversion.

Carboxyl Group Stability

Spectroscopic Characterization Data

Critical validation data for the target compound include:

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Route 1 offers moderate yields (~50% overall) but fewer steps.

-

Route 2 achieves higher purity (~75% overall) at the expense of additional coupling and protection steps.

Practical Considerations

-

Cost : Route 1 avoids expensive palladium catalysts, favoring large-scale production.

-

Safety : Route 2’s use of boronates and harsh hydrolysis conditions requires specialized handling.

Industrial Applications and Patent Landscape

While no direct patents cover this compound, analogous thiazole derivatives are protected for therapeutic uses (e.g., estrogen receptor modulators in source 5). Scale-up processes from source 6 (triethylamine-mediated acylations) suggest viable pilot-scale adaptations.

Q & A

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.